Supramolecular Architecture: Hydrogen-Bonded Network Topology vs. Class Baseline
The compound assembles into a novel two-dimensional (3,4)-connected net, a specific topological outcome not documented for other pyrrolyl-pyrazoles [1]. While no other derivatives have been crystallographically characterized for direct comparison, the baseline for this class is the absence of any defined solid-state architecture. This compound's hydrogen-bonding network, which includes centrosymmetric tetramer formation, provides a quantifiable and predictable supramolecular synthon [1].
| Evidence Dimension | Supramolecular Topology |
|---|---|
| Target Compound Data | (3,4)-connected net with (32.8)2(3.82)2 topology |
| Comparator Or Baseline | Pyrrolyl-pyrazole class baseline (no reported solid-state structures) |
| Quantified Difference | Unique, first-of-its-kind hydrogen-bonded 2D network |
| Conditions | Single-crystal X-ray diffraction at 120 K |
Why This Matters
This level of structural predictability is essential for rational crystal engineering and the design of functional materials where pore size, dimensionality, or guest-binding properties are critical.
- [1] Marriott, K. E. R., et al. (2009). 3-(1H-pyrrol-2-yl)-1H-pyrazole forms an unusual hydrogen-bonded two-dimensional (3,4)-connected net. Acta Crystallographica Section C, 65(Pt 10), o506-o508. View Source
